![molecular formula C19H22N4OS B14171611 8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile CAS No. 372154-78-4](/img/structure/B14171611.png)
8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile is a complex heterocyclic compound that features a unique combination of furan, piperazine, and thiopyrano-pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of alkynyl-oxiranes in the presence of p-toluenesulfonic acid (PTSA) and methanol.
Construction of the Piperazine Moiety: Piperazine derivatives can be synthesized by the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Assembly of the Thiopyrano-Pyridine Core: The thiopyrano-pyridine core can be constructed through a multi-component reaction involving aldehydes, malononitrile, and β-ketoesters in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitrile group can be reduced to primary amines using hydrogenation or other reducing agents.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Alkyl halides and bases like sodium hydride (NaH) are typically used.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Primary amines and related compounds.
Substitution: N-alkylated piperazine derivatives.
Applications De Recherche Scientifique
8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and nitrofurantoin share the furan ring structure.
Piperazine Derivatives: Compounds such as piperazine citrate and fluphenazine contain the piperazine moiety.
Thiopyrano-Pyridine Derivatives: Compounds like thiopyranopyridine and related heterocycles.
Uniqueness
8-(Furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development .
Propriétés
Numéro CAS |
372154-78-4 |
|---|---|
Formule moléculaire |
C19H22N4OS |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
8-(furan-2-yl)-3,3-dimethyl-6-piperazin-1-yl-1,4-dihydrothiopyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C19H22N4OS/c1-19(2)10-13-14(11-20)18(23-7-5-21-6-8-23)22-17(15(13)12-25-19)16-4-3-9-24-16/h3-4,9,21H,5-8,10,12H2,1-2H3 |
Clé InChI |
NFIWEZFZLNMHDM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(CS1)C(=NC(=C2C#N)N3CCNCC3)C4=CC=CO4)C |
Solubilité |
21.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


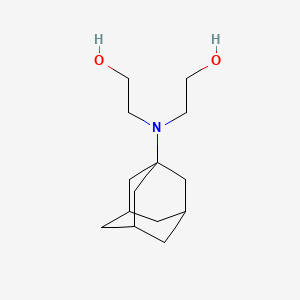
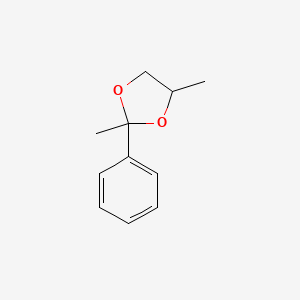

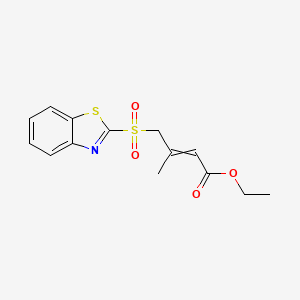
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-](/img/structure/B14171555.png)
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)

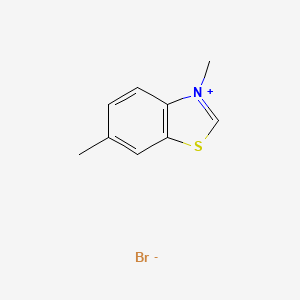
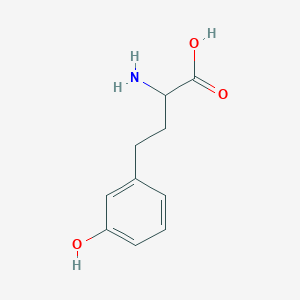
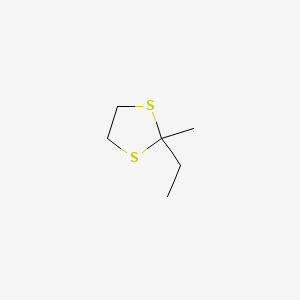
![N-[3-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B14171591.png)
![(5E)-1-tert-butyl-5-[[1-(3-chloropropyl)-2,3-dihydroindol-5-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14171592.png)
![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)
![N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14171605.png)
